

Application Notes and Protocols for Solid-Phase Extraction of Glyphosate-13C,15N

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Compound of Interest		
Compound Name:	Glyphosate-13C,15N	
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This document provides detailed application notes and experimental protocols for the solid-phase extraction (SPE) of the isotopically labeled internal standard, **Glyphosate-13C,15N**. These protocols are designed for researchers, scientists, and drug development professionals requiring accurate quantification of glyphosate in various matrices.

Introduction

Glyphosate is a widely used broad-spectrum herbicide. Due to its high polarity and water solubility, its extraction from complex matrices for analytical purposes can be challenging. Solid-phase extraction is a common and effective technique for the cleanup and concentration of glyphosate and its metabolites from various samples. The use of an isotopically labeled internal standard, such as **Glyphosate-13C,15N**, is crucial for accurate quantification by compensating for matrix effects and variations in extraction recovery.[1][2][3] This document outlines several SPE protocols applicable to **Glyphosate-13C,15N**, often analyzed alongside its unlabeled counterpart and its primary metabolite, aminomethylphosphonic acid (AMPA).

Quantitative Data Summary

The following tables summarize typical quantitative performance data for SPE methods used in glyphosate analysis. While this data primarily pertains to the analysis of unlabeled glyphosate, the recovery and detection limits for **Glyphosate-13C,15N** are expected to be comparable.

Table 1: Reported Recovery Rates of Glyphosate using SPE



Matrix	SPE Cartridge Type	Recovery (%)	Reference
Soybean	Oasis HLB	96-98	[4]
Corn	Oasis HLB	96-98	[4]
Oat	Oasis HLB	102	
Various Foods	PRIME HLB	Not specified	-
Red Wine	AFFINIMIP® SPE Glyphosate	70-96	•
Human Urine	Oasis MCX & Anion- Exchange	79.1-119	-
Various Foods	-	83-100	

Table 2: Method Detection and Quantification Limits for Glyphosate

Matrix	Method	LOD	LOQ	Reference
Water	HPLC/MS with online SPE	0.084 μg/L	0.1 μg/L	
Human Urine	LC-MS/MS	0.14 ng/mL	0.48 ng/mL	
Various Foods	LC-MS/MS	5-8 μg/kg	16-26 μg/kg	
Water	Online SPE LC- MS	< 0.01 μg/L	Not specified	

Experimental Protocols

Below are detailed protocols for solid-phase extraction of glyphosate. These methods can be adapted for the specific inclusion of **Glyphosate-13C,15N** as an internal standard.

Protocol 1: SPE using Hydrophilic-Lipophilic Balanced (HLB) Cartridges

This protocol is a general method suitable for various aqueous samples and food extracts.



Materials:

- Supel™-Select HLB SPE cartridges
- Methanol (LC-MS grade)
- Water (ultrapure)
- Formic acid
- Sample extract containing Glyphosate-13C,15N

Procedure:

- · Cartridge Conditioning:
 - Pass 10 mL of methanol through the HLB cartridge.
 - Equilibrate the cartridge by passing 10 mL of a water:methanol (50:50) solution containing
 0.5% v/v formic acid.
- Sample Loading:
 - Load the sample extract (e.g., 0.5 mL) onto the conditioned cartridge. The flow rate should be slow and consistent (approximately 1-2 mL/min).
- Washing:
 - Wash the cartridge with 5 mL of water to remove polar interferences.
 - A second wash with a non-polar solvent like dichloromethane (DCM) can be performed to remove non-polar interferences.
- Drying:
 - Dry the cartridge under vacuum for approximately 5-10 minutes to remove residual washing solvents.
- Elution:



- Elute the retained analytes, including **Glyphosate-13C,15N**, with 5 mL of methanol.
- Post-Elution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 45-55
 °C.
 - Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of mobile phases).

Protocol 2: SPE using Strong Anion Exchange (SAX) Cartridges

This protocol is effective for extracting the anionic glyphosate from various food matrices.

Materials:

- SAX SPE cartridges
- Methanol
- · Deionized water
- Elution Solution (specific to the method, often a buffered or acidified solution)
- Nitrogen for evaporation
- RESTORE™ solution (or equivalent for reconstitution)

Procedure:

- · Cartridge Conditioning:
 - Condition the SAX cartridge with 5 mL of methanol.
 - Follow with 5 mL of deionized water, ensuring the sorbent bed does not go dry.
- Sample Loading:



- Transfer 1 mL of the aqueous sample extract onto the cartridge and allow it to elute to the top of the sorbent bed.
- Washing:
 - Wash the cartridge with 5 mL of methanol to remove impurities.
- Elution:
 - Elute the Glyphosate-13C,15N with 5 mL of the specified elution solution into a collection vessel.
- Post-Elution:
 - Evaporate the eluate to dryness at 55 °C under a stream of nitrogen.
 - Dissolve the residue in 1.5 mL of a 10% RESTORE™ in water solution.
 - $\circ\,$ Filter the reconstituted sample through a 0.45 μm syringe filter before injection into the HPLC.

Visualizations

The following diagrams illustrate the experimental workflows for the described SPE protocols.



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Caption: Workflow for SPE of **Glyphosate-13C,15N** using an HLB cartridge.





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Caption: Workflow for SPE of **Glyphosate-13C,15N** using an SAX cartridge.

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